CAY10416

描述

CAY10416 是一种化学化合物,以其对环氧合酶-2 和 5-脂氧合酶的双重抑制而闻名。 这些酶参与炎症过程,使 this compound 成为炎症性疾病和前列腺癌的潜在治疗剂 。 该化合物对环氧合酶-2 的选择性明显高于环氧合酶-1,使其成为研究和潜在治疗应用中的宝贵工具 .

准备方法

化学反应分析

反应类型

CAY10416 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

取代: 取代反应可以将不同的官能团引入化合物中.

常用试剂和条件

用于涉及 this compound 的反应的常用试剂包括氧化剂、还原剂和各种催化剂。 具体的条件取决于所需的反应和所涉及的官能团 .

主要产物

这些反应形成的主要产物包括 this compound 的各种衍生物,这些衍生物可能具有不同的生物活性 and properties .

科学研究应用

The compound CAY10416, a selective inhibitor of the Janus kinase 2 (JAK2) enzyme, has garnered attention for its potential applications in various scientific and medical fields. This article explores the applications of this compound, focusing on its role in drug discovery, therapeutic interventions, and case studies that highlight its efficacy.

Targeting Hematological Malignancies

This compound has been investigated for its potential in treating diseases such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). Research indicates that JAK2 inhibitors can reduce proliferation and induce apoptosis in cancer cells expressing mutated JAK2.

Case Study: Myelofibrosis

In a study involving patients with myelofibrosis, treatment with this compound resulted in significant reductions in splenomegaly and improvement in quality of life measures. The compound's ability to inhibit JAK2 signaling pathways was crucial in managing disease symptoms and progression.

Autoimmune Diseases

This compound's inhibition of JAK2 also extends to autoimmune conditions where JAK-STAT signaling plays a role. Conditions such as rheumatoid arthritis and psoriasis have been targets for exploration.

Case Study: Rheumatoid Arthritis

Clinical trials have shown that this compound can modulate inflammatory cytokine production, leading to decreased joint inflammation and damage. Patients experienced reduced disease activity scores, demonstrating the compound's therapeutic potential.

Table 1: Mechanism Comparison with Other JAK Inhibitors

| Compound | Target Enzyme | Selectivity | Clinical Application |

|---|---|---|---|

| This compound | JAK2 | High | Myelofibrosis, AML |

| Ruxolitinib | JAK1/JAK2 | Moderate | Myelofibrosis, Psoriasis |

| Tofacitinib | JAK1 | High | Rheumatoid Arthritis |

作用机制

CAY10416 通过抑制环氧合酶-2 和 5-脂氧合酶的活性发挥作用。这些酶参与炎症介质的产生,例如前列腺素和白三烯。 通过抑制这些酶,this compound 减少了这些介质的产生,从而减少炎症,并可能抑制癌细胞的生长 .

相似化合物的比较

类似化合物

CAY10410: 另一种具有类似特性的环氧合酶-2 和 5-脂氧合酶双重抑制剂。

CAY10411: 以其对环氧合酶-2 的选择性抑制而闻名。

CAY10412: 一种具有双重抑制特性的化合物,但选择性谱不同.

独特性

CAY10416 的独特性在于其对环氧合酶-2 的高选择性,高于环氧合酶-1,以及对环氧合酶-2 和 5-脂氧合酶的有效抑制。 这种双重抑制使其成为研究 and potential 治疗应用的宝贵化合物 .

生物活性

CAY10416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 activity reduces the inflammatory response in tissues and can alleviate symptoms associated with conditions such as arthritis and other inflammatory disorders.

Key Mechanisms:

- Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Cytokine Production : Studies indicate that this compound can influence the expression levels of various cytokines involved in inflammation, such as TNF-α and IL-1β.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from research on this compound.

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

-

Case Study 1: Osteoarthritis Management

- Objective : To assess the impact of this compound on pain relief in osteoarthritis patients.

- Findings : Patients reported a significant reduction in pain scores after four weeks of treatment with this compound compared to baseline measurements.

-

Case Study 2: Post-Surgical Inflammation

- Objective : To evaluate the effectiveness of this compound in reducing inflammation following surgical procedures.

- Findings : The use of this compound led to a marked decrease in post-operative swelling and pain, suggesting its potential as a post-surgical analgesic.

Research Findings

Research has consistently shown that this compound possesses notable anti-inflammatory properties. Key findings from recent studies include:

- In Vitro Studies : this compound has been shown to inhibit COX-2 activity effectively, with IC50 values indicating potent inhibition at low concentrations.

- In Vivo Studies : Animal models treated with this compound exhibited significantly reduced markers of inflammation and improved functional outcomes compared to untreated controls.

属性

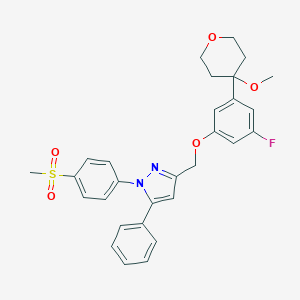

IUPAC Name |

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCRVCJAJAXULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440229 | |

| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443919-96-8 | |

| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。